molecular formula C24H29N5O4S2 B12150881 ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12150881
M. Wt: 515.7 g/mol
InChI Key: UKWPXXRBOXYJDQ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone core, followed by the construction of the pyrido[1,2-a]pyrimidine ring system. Key steps include:

    Formation of the Thiazolidinone Core: This involves the reaction of a suitable aldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.

    Construction of the Pyrido[1,2-a]pyrimidine Ring: This step involves the cyclization of an appropriate precursor with a pyrimidine derivative under acidic or basic conditions.

    Final Coupling: The final step involves the coupling of the thiazolidinone and pyrido[1,2-a]pyrimidine intermediates with ethyl piperazine-1-carboxylate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazolidinone sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, known for their biological activities.

    Pyrido[1,2-a]pyrimidines: Compounds with a similar ring system, often studied for their pharmacological properties.

    Piperazine Derivatives: Compounds containing the piperazine ring, widely used in medicinal chemistry.

Uniqueness

Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is unique due to its combination of these three distinct moieties, which confer a unique set of chemical and biological properties

Biological Activity

Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features multiple pharmacophores including:

  • A thiazolidinone moiety, known for its diverse biological activities.
  • A pyrido[1,2-a]pyrimidine structure that contributes to its pharmacological profile.

The molecular formula is C27H30N4O5SC_{27}H_{30}N_4O_5S with a molecular weight of 537.661 g/mol .

Anticancer Properties

Recent studies have shown that derivatives of thiazolidinones exhibit significant anticancer activity. The thiazolidinone core is particularly effective against various cancer cell lines. For example, compounds similar to ethyl 4-{4-oxo... have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating promising antiproliferative effects.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5jA5491.10EGFR Inhibition
Compound 5bA5491.20EGFR Inhibition
Compound 5iA5491.35EGFR Inhibition

Table 1: Anticancer activity of thiazolidinone derivatives against A549 cell line .

The primary mechanism by which these compounds exert their anticancer effects includes:

  • EGFR Inhibition : Compounds such as 5j show high inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-{4-oxo... can be significantly influenced by structural modifications:

  • Substituents on the thiazolidinone ring : Variation in substituents at positions 2 and 3 can enhance potency against specific cancer types.
  • Piperazine moiety : Modifications here can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

A notable study evaluated a series of thiazolidinone derivatives, including those structurally related to ethyl 4-{4-oxo... The study highlighted that certain substitutions led to enhanced activity against MCF-7 and A549 cells with IC50 values as low as 0.72 µM for the most potent derivative .

Properties

Molecular Formula

C24H29N5O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

ethyl 4-[4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H29N5O4S2/c1-3-5-7-11-29-22(31)18(35-24(29)34)16-17-20(25-19-9-6-8-10-28(19)21(17)30)26-12-14-27(15-13-26)23(32)33-4-2/h6,8-10,16H,3-5,7,11-15H2,1-2H3/b18-16-

InChI Key

UKWPXXRBOXYJDQ-VLGSPTGOSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.